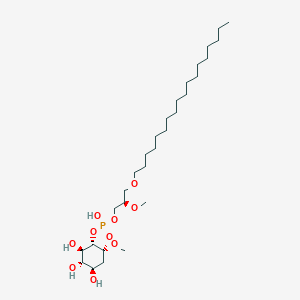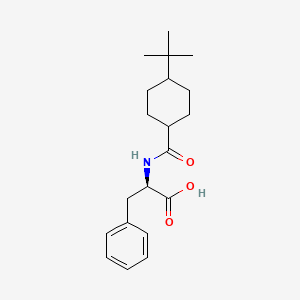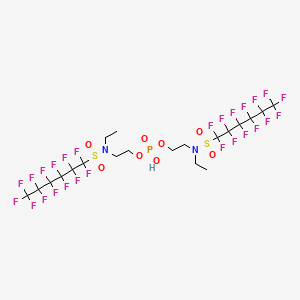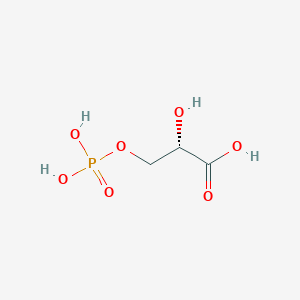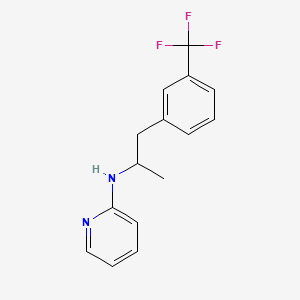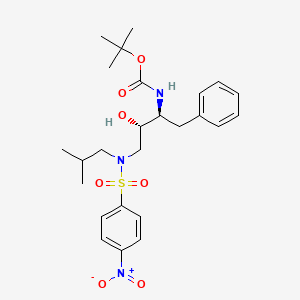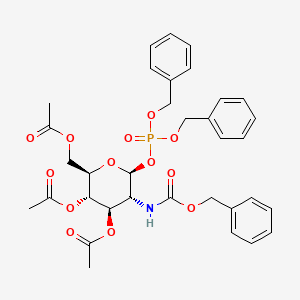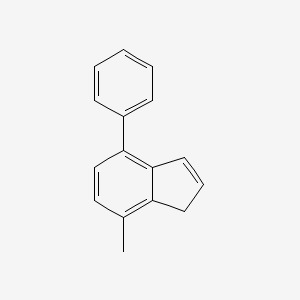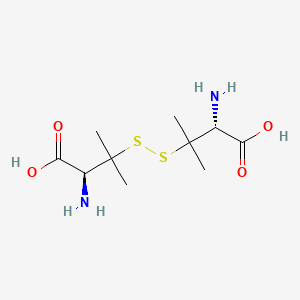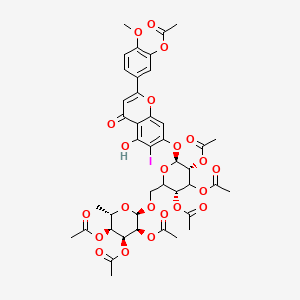
2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy 6-Iodo Diosmin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a derivative of diosmin, which is commonly found in citrus fruits and is used for its vascular protective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin typically involves multiple steps, including acetylation and iodination reactions. The starting material, diosmin, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form the heptacetyl derivative. The iodination is then carried out using iodine and a suitable oxidizing agent like sodium iodate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the iodo group, converting it to a hydroxyl group or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its vascular protective effects and potential use in treating chronic venous insufficiency.
Industry: Could be used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin likely involves its interaction with various molecular targets and pathways. As a flavonoid derivative, it may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines and enzymes.
Vascular Protection: Strengthening blood vessel walls and improving circulation.
Comparación Con Compuestos Similares
Similar Compounds
Diosmin: The parent compound, known for its vascular protective effects.
Hesperidin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: A flavonoid glycoside with potential cardiovascular benefits.
Uniqueness
2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy 6-Iodo Diosmin is unique due to its specific acetylation and iodination, which may enhance its biological activity and stability compared to its parent compound and other similar flavonoids.
Propiedades
Fórmula molecular |
C42H45IO22 |
|---|---|
Peso molecular |
1028.7 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5S,6R)-4,5-diacetyloxy-2-methyl-6-[[(3R,5R,6S)-3,4,5-triacetyloxy-6-[2-(3-acetyloxy-4-methoxyphenyl)-5-hydroxy-6-iodo-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C42H45IO22/c1-16-35(57-18(3)45)37(59-20(5)47)39(61-22(7)49)41(55-16)54-15-31-36(58-19(4)46)38(60-21(6)48)40(62-23(8)50)42(65-31)64-30-14-29-32(34(52)33(30)43)25(51)13-27(63-29)24-10-11-26(53-9)28(12-24)56-17(2)44/h10-14,16,31,35-42,52H,15H2,1-9H3/t16-,31?,35-,36+,37-,38?,39-,40+,41+,42+/m0/s1 |
Clave InChI |
QAFCMBQSIRBDIA-BKXWXZQYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)OCC2[C@H](C([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)I)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)I)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


